Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester
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Overview
Description
Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester is an organophosphorus compound. It is known for its applications in various fields, including agriculture, medicine, and chemical research. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-(di-2-propenylamino)-2-oxoethyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphorothioate ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate esters.
Substitution: Various substituted phosphorothioate derivatives.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O,O-dimethyl S-(2-(di-2-propenylamino)-2-oxoethyl) ester: .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
82679-90-1 |
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Molecular Formula |
C10H18NO4PS |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C10H18NO4PS/c1-5-7-11(8-6-2)10(12)9-17-16(13,14-3)15-4/h5-6H,1-2,7-9H2,3-4H3 |
InChI Key |
ITLIBSSYOJRUCV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)SCC(=O)N(CC=C)CC=C |
Origin of Product |
United States |
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